molecular formula C4F4O3 B1294416 Tetrafluorosuccinic anhydride CAS No. 699-30-9

Tetrafluorosuccinic anhydride

Cat. No. B1294416
CAS RN: 699-30-9
M. Wt: 172.03 g/mol
InChI Key: ZLVLNNCBGQYRAB-UHFFFAOYSA-N
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Description

Tetrafluorosuccinic anhydride (TFSA) is an organic compound with the chemical formula C4H2F4O3. It is a colorless, odorless solid that is soluble in ether, acetone, and other organic solvents. TFSA is widely used in the synthesis of organic compounds and in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.

Scientific Research Applications

1. Molecular Electron Affinities and Ionization Studies

Tetrafluorosuccinic anhydride has been studied for its electron affinities using a cesium collisional ionization technique. The research found significant electron attachment and production of negative ions, highlighting its potential in the field of molecular physics and chemistry (Cooper & Compton, 1974).

2. Synthesis Applications

It has been used in the synthesis of trifluoroacryloyl fluoride, showcasing its utility in organic chemistry for producing various compounds. The pyrolysis of this compound over potassium fluoride yields trifluoroacryloyl fluoride in high yield, demonstrating its role in facilitating chemical reactions (Banks et al., 1968).

3. Purification of Solution-Phase Combinatorial Libraries

In another application, tetrafluorophthalic anhydride, closely related to this compound, has been used as a Sequestration Enabling Reagent (SER) in the purification of solution-phase reactions, particularly involving amines with electrophiles. This demonstrates its utility in improving the efficiency of chemical synthesis processes (Parlow et al., 1997).

4. Catalytic Applications

Tetrafluorosuccinic acid, derived from this compound, has been used to form dinuclear ruthenium complexes which catalyze the dehydrogenation of secondary alcohols. This application underscores its potential in catalysis and the development of new materials (Buijtenen et al., 2006).

5. Photolysis Research

Research on the photolysis of perfluorosuccinnic anhydride, a compound related to this compound, has contributed to understanding the primary processes and quantum yields of products in photochemistry (Watkins & Whittle, 1980).

6. Hybrid Material Synthesis

This compound has been involved in the ionothermal synthesis of hybrid inorganic-organic frameworks, highlighting its role in the development of novel materials with potential applications in various fields (Hulvey et al., 2009).

Safety and Hazards

Tetrafluorosuccinic anhydride is classified as Acute toxicity, Inhalation (Category 3), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 . It is toxic if inhaled and may cause respiratory irritation . It also causes skin irritation and serious eye irritation .

Biochemical Analysis

Biochemical Properties

Tetrafluorosuccinic anhydride plays a significant role in biochemical reactions as a strong electrophile. It reacts with nucleophiles to form esters, amides, and thioesters . In biochemical contexts, it interacts with various enzymes, proteins, and other biomolecules. For instance, it can inhibit enzymes by reacting with their active sites, leading to the formation of stable adducts. This interaction can alter the enzyme’s activity, potentially inhibiting or modifying its function . Additionally, this compound can react with amino groups in proteins, leading to the formation of stable amide bonds .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to oxidative stress, organelle damage, and apoptosis in single cells . It may also disrupt cellular homeostasis by altering pH and electrolyte balance . These effects can have significant implications for cell viability and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its strong electrophilic nature. It can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins and the active sites of enzymes . This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to moisture or high temperatures . Over time, the degradation products may influence cellular function differently than the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild irritation and transient changes in cellular function . At higher doses, it can lead to significant toxicity, including respiratory distress, organ damage, and even death . The threshold for toxic effects depends on the species and the duration of exposure. For instance, the fatal dosage of sodium fluoride, a related compound, is approximately 5-10 mg/kg in most animal species .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit key metabolic enzymes, leading to alterations in metabolic flux and metabolite levels . For example, it may interfere with the tricarboxylic acid cycle by inhibiting enzymes such as succinate dehydrogenase . This inhibition can disrupt cellular energy production and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, such as the cytoplasm and organelles, where it exerts its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as its lipophilicity and reactivity with cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical effects.

properties

IUPAC Name

3,3,4,4-tetrafluorooxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F4O3/c5-3(6)1(9)11-2(10)4(3,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVLNNCBGQYRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(C(C(=O)O1)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061022
Record name Perfluorosuccinic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

699-30-9
Record name 3,3,4,4-Tetrafluorodihydro-2,5-furandione
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Furandione, 3,3,4,4-tetrafluorodihydro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Furandione, 3,3,4,4-tetrafluorodihydro-
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Record name Perfluorosuccinic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4-tetrafluorodihydrofuran-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes tetrafluorosuccinic anhydride particularly reactive towards electrons?

A: this compound (I) exhibits a high reactivity towards electrons, particularly thermal electrons. This is evidenced by the large cross-sections observed for dissociative electron attachment processes []. The presence of electronegative fluorine atoms in its structure likely contributes to this reactivity by withdrawing electron density and stabilizing the resulting negative ions. This property makes this compound interesting for studying electron attachment processes and potentially for applications related to electron scavenging.

Q2: How does the structure of this compound relate to its observed fragmentation patterns upon electron attachment?

A: Upon electron attachment, this compound undergoes fragmentation, yielding various negative ions like C2F4CO2, C2F4CO, C2F4*, and F []. These fragmentation patterns provide insights into the bond strengths and electron density distribution within the molecule. The formation of these specific fragments suggests that electron capture weakens specific bonds, leading to the observed dissociation pathways. Further research using techniques like mass spectrometry and computational modeling could provide a more detailed understanding of these processes.

Q3: Beyond its electron affinity, are there other notable chemical properties of this compound?

A: this compound is a versatile reagent in organic synthesis. For instance, it can be utilized for the specific and reversible masking of amino groups in proteins []. This property makes it a valuable tool in peptide synthesis and protein modification studies. Additionally, it serves as a precursor to other fluorinated compounds, as demonstrated by its conversion to trifluoroacryloyl fluoride upon pyrolysis with potassium fluoride []. This highlights its potential as a building block for synthesizing fluorinated materials with tailored properties.

Q4: What spectroscopic techniques have been used to characterize this compound, and what information do they provide?

A: Researchers have employed vibrational spectroscopy to elucidate the structure of this compound [, ]. These studies provide valuable information about the molecule's bonding characteristics and vibrational modes, contributing to a comprehensive understanding of its structure and properties. Specifically, these techniques can help identify characteristic functional groups and analyze the molecule's conformation in different phases.

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